Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 264.66 g/mol. This compound is characterized by its unique structure, which includes a pyridazine ring with various functional groups, making it an important subject of study in organic chemistry and medicinal research. It is often utilized in various chemical syntheses and biological applications due to its potential therapeutic properties .
These reactions highlight the compound's versatility in synthetic organic chemistry .
Preliminary studies indicate that methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibits notable biological activities, including:
Various synthesis methods have been reported for methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate:
Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate finds applications in several fields:
Studies on the interactions of methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate with biological molecules have indicated:
Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 5-chloro-1H-indole-6-carboxylate | 1245643-61-1 | 0.70 |
| Methyl 5-amino-2-chlorobenzoate | 42122-75-8 | 0.69 |
| Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 85614-89-7 | 0.70 |
| Methyl 6-chloro-1H-indole-5-carboxylate | 16210083-6 | 0.72 |
These compounds exhibit varying degrees of biological activity and synthetic utility, highlighting the unique properties of methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate within this group .
The IUPAC name for this compound is methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, reflecting its pyridazine backbone substituted at positions 1 (phenyl), 3 (methyl ester), 4 (chlorine), and 6 (ketone). The CAS Registry Number 129109-17-7 uniquely identifies it in chemical databases. Notably, the numbering begins at the nitrogen atom adjacent to the ketone group, adhering to IUPAC priority rules for heterocycles.
The compound exhibits positional isomerism dependent on substituent arrangement. For instance, chlorine placement at position 4 (as opposed to 5) is stabilized by resonance with the adjacent ketone group. Additionally, the tautomeric equilibrium between the 6-oxo (keto) and 6-hydroxy (enol) forms is influenced by solvent polarity and hydrogen-bonding potential. Computational studies indicate the keto form predominates (>95% in aqueous media) due to conjugation with the aromatic system. Substituents further modulate this equilibrium; the electron-withdrawing chlorine atom at position 4 stabilizes the keto tautomer by delocalizing negative charge.
The molecular formula C₁₂H₉ClN₂O₃ derives from elemental analysis and high-resolution mass spectrometry. Key contributors to the molecular weight of 264.66 g/mol include:
Isotopic patterns show a characteristic [M+2]⁺ peak at 35.5% intensity relative to the molecular ion, consistent with the presence of a single chlorine atom.
This compound is cataloged under multiple aliases across databases:
Notably, derivatives with alternative aryl groups (e.g., 3-trifluoromethylphenyl) are distinguished by separate CAS numbers (e.g., 129109-18-8).